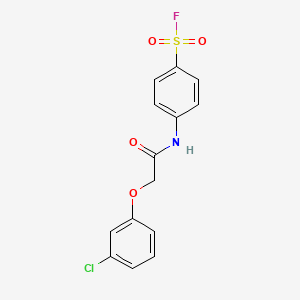

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride

Description

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by a benzene ring substituted with a sulfonyl fluoride group at position 1 and a 3-chlorophenoxy acetamido moiety at position 2. This compound belongs to a class of molecules designed for applications in medicinal chemistry and materials science, particularly as covalent inhibitors or reactive intermediates due to the electrophilic sulfonyl fluoride group . The 3-chlorophenoxy group introduces steric and electronic effects that modulate reactivity and binding affinity, distinguishing it from other sulfonyl fluoride analogs.

Properties

CAS No. |

16638-95-2 |

|---|---|

Molecular Formula |

C14H11ClFNO4S |

Molecular Weight |

343.8 g/mol |

IUPAC Name |

4-[[2-(3-chlorophenoxy)acetyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H11ClFNO4S/c15-10-2-1-3-12(8-10)21-9-14(18)17-11-4-6-13(7-5-11)22(16,19)20/h1-8H,9H2,(H,17,18) |

InChI Key |

NJORMOSCSDPPIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl fluoride under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the compound.

Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst.

Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted sulfonamides .

Scientific Research Applications

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride has diverse applications in scientific research:

Medicinal Chemistry: It is investigated as a potential inhibitor of human neutrophil elastase, an enzyme involved in inflammatory diseases.

Biological Studies: The compound is used to study enzyme inhibition and protein interactions, providing insights into biochemical pathways.

Industrial Applications: It serves as a precursor for the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. This inhibition is often mediated through the formation of a covalent bond with the enzyme’s active site residues .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Patents (2019) describe sulfonyl fluoride derivatives with varying substituents at the acetamido position (R1). Key examples include:

- 2-(Piperidin-4-ylidene)acetamido-substituted benzene sulfonyl fluoride: Incorporates a rigid piperidine ring, which may restrict conformational flexibility relative to the 3-chlorophenoxy chain .

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C14H10ClFNO4S.

Functional Analogues from Commercial Catalogs

Enamine Ltd. (2020) lists sulfonyl fluorides with diverse amido side chains:

- 3-[2-(2-Methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride (CAS EN300-749930): The indole group enables π-π interactions, a feature absent in the target compound’s chlorophenoxy group .

- 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (CAS 13908-52-6) : A ureido linker replaces the acetamido group, altering hydrolysis kinetics and stability .

Table 2: Reactivity and Stability Comparisons

| Compound | Functional Group | Stability in Aqueous Media | Electrophilicity (Sulfonyl Fluoride) |

|---|---|---|---|

| Target Compound | Acetamido | Moderate | High |

| 4-(3-(2-Chloroethyl)ureido) | Ureido | Low (prone to hydrolysis) | Moderate |

| 4-(5-Chloropentanamido)-benzene sulfonyl chloride | Chloropentanamido | Low | Very High (sulfonyl chloride) |

Biological Activity

4-(2-(3-Chlorophenoxy)acetamido)benzene-1-sulfonyl fluoride, often referred to as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a complex arrangement that includes a sulfonyl fluoride group, an acetamido linkage, and a chlorophenoxy moiety, which together may interact selectively with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The sulfonyl fluoride group is known for its reactivity in nucleophilic substitution reactions, which can lead to the formation of sulfonic acids upon hydrolysis. The presence of electron-donating groups can influence the stability and reactivity of the compound in aqueous environments.

Biological Activity

1. Enzyme Inhibition

Research indicates that compounds with sulfonyl fluoride groups can act as enzyme inhibitors. Specifically, this compound has been studied for its potential to inhibit specific enzymes involved in various biological pathways. This inhibition can be crucial in the development of therapeutic agents targeting diseases such as cancer and infections.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity, particularly against certain bacterial and fungal strains. The chlorophenoxy moiety may enhance its efficacy by improving membrane permeability or altering binding affinities to microbial targets.

3. Binding Affinity Studies

Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry have shown that this compound can bind selectively to target proteins or enzymes. Understanding these interactions is vital for optimizing the compound's efficacy and specificity in therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Sulfonyl fluoride, chlorophenoxy | Potential enzyme inhibitor |

| 3-Aminobenzenesulfonyl Fluoride | Amino group enhances reactivity | Antifungal properties |

| 4-Chlorobenzenesulfonyl Fluoride | Chlorine substituent | Antibacterial activity |

| N-Acetyl-4-chlorobenzenesulfonamide | Sulfonamide functionality | Varies; less reactive |

This table highlights the unique aspects of this compound, particularly its specific structural features that may influence its biological activity and reactivity profile.

Case Studies

Several studies have focused on the biological activity of sulfonyl fluorides:

- Study on Antimicrobial Activity : A recent study demonstrated that sulfonyl fluorides exhibit significant antibacterial effects against resistant strains of bacteria. The mechanism was attributed to their ability to inhibit key metabolic enzymes required for bacterial survival.

- Enzyme Inhibition Research : Another research project investigated the inhibition of serine proteases by sulfonyl fluorides, including our compound of interest. The results indicated a strong binding affinity and competitive inhibition, suggesting potential therapeutic applications in treating diseases where serine proteases play a critical role.

Q & A

Q. What are the stability considerations for long-term storage of this compound?

- Storage Conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the sulfonyl fluoride group.

- Stability Assays : Monitor degradation via F NMR (loss of -SOF signal indicates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.